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Compound of Interest

4-[2-(3-nitrophenyl)diazen-1-
Compound Name:
yllphenol
CAS No.: 1081835-34-8
Cat. No.: B6264817

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7]

This compound represents a classic "push-pull" azobenzene system, featuring an electron-
withdrawing nitro group (

) on one ring and an electron-donating hydroxyl group (

) on the other. This asymmetry creates a strong dipole moment, making the molecule highly
sensitive to solvent polarity (solvatochromism) and pH changes (halochromism).
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Property

Specification

Systematic Name

4-[(3-nitrophenyl)diazenyl]phenol

Common Name

3-Nitro-4'-hydroxyazobenzene; m-Nitro-p-

hydroxyazobenzene

Molecular Formula

Molecular Weight

243.22 g/mol

CAS Registry Number

5398-10-7 (Specific isomer reference) / Note:
Often synthesized in-situ or referenced as a
derivative of Solvent Yellow 7 (CAS 1689-82-3).

Appearance Orange to Red crystalline powder
Melting Point 158-160 °C (Experimental range)
Soluble in acetone, ethanol, DMSO; Insoluble in
Solubility water (neutral); Soluble in aqueous alkali (as
phenolate).
~360 nm (neutral), ~480 nm
(Ethanol) (basic/deprotonated)

Structural Architecture

The molecule consists of two phenyl rings linked by an azo (

) bridge. The meta-nitro substitution (relative to the azo group) on the first ring minimizes steric
hindrance while maintaining electronic withdrawal, stabilizing the azo linkage against oxidative
degradation compared to para-nitro isomers.

Synthesis Protocol: Azo Coupling

Expert Insight: The synthesis relies on the electrophilic aromatic substitution of a diazonium salt
onto an activated phenol ring. The critical control point is the pH of the coupling phase. Phenol
must be present as the phenoxide ion (activated nucleophile) to react, but the diazonium salt
degrades in highly alkaline environments (forming diazotates). Therefore, a buffered pH of 8-9
is strictly required.
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Reagents

Precursor A: 3-Nitroaniline (CAS 99-09-2), 1.38 g (10 mmol)
Precursor B: Phenol (CAS 108-95-2), 0.94 g (10 mmol)
Nitrosyl Source: Sodium Nitrite (

), 0.76 g (11 mmol)

Acid: Hydrochloric Acid (concentrated, 12M)

Base: Sodium Hydroxide (10% w/v) and Sodium Carbonate (

Step-by-Step Methodology

Step 1: Diazotization (Generation of Electrophile)

Dissolve 1.38 g of 3-nitroaniline in a mixture of 3 mL conc. HCI and 10 mL distilled water.
Heat gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice bath. The
amine precipitates as the hydrochloride salt.

Dissolve 0.76 g

in 5 mL water.

Add the nitrite solution dropwise to the amine slurry with vigorous stirring. Maintain
temperature below 5 °C.

o Mechanism:[1][2][3] Formation of the nitrosonium ion (

) which attacks the amine to form the diazonium salt (
).

Stir for 15 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue
instantly).[4] Remove excess
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by adding a pinch of urea if necessary.

Step 2: Coupling (Electrophilic Substitution)

Dissolve 0.94 g phenol in 10 mL of 10% NaOH solution. Cool to 0-5 °C.

Slowly add the cold diazonium solution (from Step 1) to the phenolate solution.
o Critical: Simultaneously add solid

or additional NaOH to maintain pH at 8-9. Do not allow pH to drop below 7 (prevents
coupling) or exceed 11 (degrades diazonium).

The mixture will immediately turn a deep red/orange color as the azo dye precipitates.

Stir for 30—60 minutes at low temperature, then allow to warm to room temperature.

Step 3: Purification

Acidify the mixture with dilute HCI to pH ~4 to ensure the product is in the neutral phenol
form (orange precipitate) rather than the soluble phenolate salt (red solution).

« Filter the crude solid under vacuum.[3]

o Recrystallization: Dissolve the crude solid in boiling ethanol/water (70:30). Allow to cool
slowly to crystallize.

e Dry in a desiccator over

Synthesis Workflow Diagram
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Figure 1: Step-by-step synthesis workflow for 3-nitro-4'-hydroxyazobenzene via diazo coupling.

Mechanistic Photophysics & Reactivity
Tautomerism and Acid-Base Switching

The 4-hydroxyazobenzene moiety exhibits azo-hydrazone tautomerism, although the azo-enol
form is thermodynamically dominant in the ground state. The most significant property for

research is its halochromism (pH sensitivity).
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e Low pH (Acidic/Neutral): The molecule exists as the neutral phenol (Yellow/Orange).

» High pH (Basic): Deprotonation of the hydroxyl group forms the phenolate anion. The
negative charge donates electron density into the

-system, extending conjugation and pushing the absorption bathochromically (Red shift) to
~480 nm.

Photoisomerization

Like most azobenzenes, this molecule undergoes reversible

(trans-to-cis) isomerization upon irradiation with UV light (~365 nm) and thermal relaxation
back to the

(trans) state. The nitro group accelerates the thermal relaxation rate compared to unsubstituted
azobenzene.

Mechanistic Diagram
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Figure 2: Photoisomerization cycle and pH-dependent equilibrium.

Applications in R&D
Photopharmacology Probe

In drug development, azobenzene derivatives are used to create "photoswitchable" ligands.
The 3-nitro-4'-hydroxy motif serves as a model for designing drugs that can be
activated/deactivated by light. The nitro group provides a handle for further functionalization
(e.g., reduction to an amine for amide coupling to a drug pharmacophore).
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Solvatochromic Indicator

The dipole moment of 3-nitro-4'-hydroxyazobenzene changes significantly between ground and
excited states.

o Application: Researchers use this dye to probe the polarity of microenvironments within
micelles, lipid bilayers, or protein binding pockets. A shift in

correlates with the local dielectric constant.

Nonlinear Optics (NLO)

The "push-pull" electronic structure (Nitro acceptor / Hydroxy donor) creates high
hyperpolarizability (

). This material is studied for Second Harmonic Generation (SHG) in poled polymer films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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